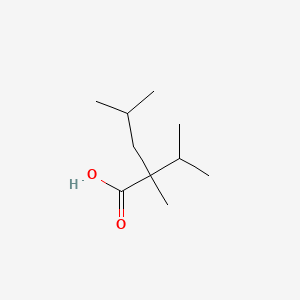

2,4-Dimethyl-2-isopropylpentanoic acid

Description

Significance of Branched Carboxylic Acid Architectures in Organic Chemistry and Materials Science

Branched carboxylic acid architectures are of considerable importance in both organic chemistry and materials science due to the profound influence of their steric bulk on molecular interactions and material properties. The presence of branching near the carboxylic acid functionality can significantly alter a molecule's reactivity, solubility, and conformational preferences. In organic synthesis, sterically hindered carboxylic acids can be challenging substrates for reactions such as esterification or amidation, often requiring specialized reagents and conditions to overcome the steric hindrance around the carbonyl group. rsc.orgthieme-connect.comacs.org

In the realm of materials science, the incorporation of highly branched aliphatic chains can impart desirable characteristics to polymers and other materials. For instance, branching can disrupt polymer chain packing, leading to lower melting points and increased solubility in organic solvents. This principle is utilized in the development of lubricants, plasticizers, and coatings where specific physical properties are required. The unique architecture of these molecules can also influence their self-assembly into complex supramolecular structures.

Overview of Structural Complexity and Stereochemical Considerations in 2,4-Dimethyl-2-isopropylpentanoic Acid

This compound possesses a notable degree of structural complexity arising from its highly branched aliphatic backbone. The chemical formula for this compound is C10H20O2, and it has a molecular weight of 172.26 g/mol . chemicalbook.com The structure features a pentanoic acid chain with methyl groups at positions 2 and 4, and an isopropyl group also at the C2 position. This substitution pattern results in a quaternary carbon atom at the α-position (C2) to the carboxyl group, which is a key feature contributing to its steric hindrance.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24353-77-3 |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

This table contains data sourced from multiple chemical databases. chemicalbook.comcas.orgncats.io

From a stereochemical perspective, the carbon atom at position 4 is a chiral center, meaning that this compound can exist as a pair of enantiomers. Commercially available samples of this compound are typically described as racemic, indicating an equal mixture of the (R)- and (S)-enantiomers. ncats.io The synthesis of a single enantiomer of such a molecule would require stereoselective synthetic methods, which are often challenging for acyclic systems with quaternary stereocenters. nih.govnih.govresearchgate.net

Historical Context and Evolution of Synthetic Strategies for Architecturally Demanding Aliphatic Carboxylic Acids

The synthesis of architecturally demanding aliphatic carboxylic acids has evolved significantly over the decades. Early methods for the synthesis of long-chain and branched-chain aliphatic acids often relied on multi-step sequences. rsc.orgacs.orgrsc.org The development of new synthetic methodologies has been driven by the need for more efficient and selective ways to construct complex carbon skeletons.

For sterically hindered carboxylic acids like this compound, the construction of the quaternary α-carbon is a primary synthetic challenge. Modern synthetic strategies that could potentially be applied to the synthesis of this molecule or its analogs include:

Enolate Alkylation: The alkylation of enolates derived from esters or other carboxylic acid derivatives is a classic method for forming carbon-carbon bonds. However, the formation of quaternary centers via this method can be difficult due to steric hindrance.

Catalytic Methods: Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of molecules with quaternary stereocenters. nih.govnih.govcancer.govunc.edu These methods often employ transition metal catalysts to control the stereochemical outcome of the reaction.

Radical Reactions: Radical-based methods can also be employed to create sterically congested C-C bonds, offering an alternative to traditional ionic reaction pathways. acs.org

While specific synthetic routes for this compound are not readily found in the literature, the general principles of organic synthesis suggest that it could be prepared through the assembly of appropriate alkyl fragments followed by the introduction or modification of the carboxylic acid group.

Research Gaps and Emerging Opportunities in the Academic Investigation of this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published studies detailing its specific synthesis, spectroscopic characterization, and investigation of its chemical and physical properties. This presents a number of opportunities for academic investigation.

Table 2: Potential Areas for Future Research on this compound

| Research Area | Description |

|---|---|

| Synthetic Methodology | Development of an efficient and stereoselective synthesis of both the racemic mixture and individual enantiomers. |

| Spectroscopic Analysis | Detailed characterization using modern spectroscopic techniques such as NMR (1H, 13C, COSY, etc.), IR, and mass spectrometry. |

| Physicochemical Properties | Measurement of key physical properties including melting point, boiling point, pKa, and solubility in various solvents. |

| Reactivity Studies | Investigation of its reactivity in standard transformations such as esterification, amidation, and reduction, particularly in the context of its steric hindrance. |

| Material Science Applications | Exploration of its potential as a building block for polymers, lubricants, or other materials where its branched structure could impart unique properties. |

| Biological Activity | Screening for potential biological activity, as branched-chain fatty acids can play various roles in biological systems. |

The study of this compound and its analogs could provide valuable insights into the behavior of highly sterically hindered carboxylic acids. Such research would not only contribute to the fundamental understanding of organic chemistry but could also lead to the development of new materials and molecules with novel applications. The synthesis and characterization of substituted pentanoic acid derivatives, for instance, have been explored for their potential anticancer activities. tandfonline.comresearchgate.net Further investigation into structurally complex molecules like this compound could unveil new avenues for scientific discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24353-77-3 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,4-dimethyl-2-propan-2-ylpentanoic acid |

InChI |

InChI=1S/C10H20O2/c1-7(2)6-10(5,8(3)4)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) |

InChI Key |

WWPDEUORQAIWDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyl 2 Isopropylpentanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 2,4-Dimethyl-2-isopropylpentanoic Acid Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the key challenge is the formation of the α-quaternary carbon. Several strategic disconnections can be envisioned:

Cα-C(O) Disconnection: This is a common strategy for carboxylic acids and points to a carboxylation reaction of a suitable nucleophile. This approach is particularly attractive for creating quaternary centers.

Cα-Cβ Disconnection: This disconnection suggests an alkylation of a carbonyl compound or its derivative. However, creating a quaternary center via double alkylation can be challenging due to steric hindrance.

C-C Bond Cleavage within the Isopropyl or Isobutyl Groups: While less common, oxidative cleavage of a more complex precursor molecule could potentially yield the desired carboxylic acid.

These primary disconnections form the basis for the synthetic routes discussed in the following sections. The goal of this analysis is to simplify the complex target molecule into readily available precursors through logical bond disconnections that correspond to reliable chemical reactions. amazonaws.comucoz.com

Classical and Contemporary Synthetic Routes to the Branched Carboxylic Acid Skeleton

The construction of the highly branched skeleton of this compound can be approached through several classical and modern synthetic methodologies.

Carbonyl Alkylation and Related Carboxylic Acid Formation Pathways

The formation of α-alkylated carboxylic acids can be achieved through the alkylation of enolates derived from esters or other carboxylic acid derivatives. libretexts.orgrsc.org The direct alkylation of a carbonyl compound to form a quaternary carbon often requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation and prevent side reactions. libretexts.org The general approach involves the sequential alkylation of an ester, such as a malonic ester derivative, followed by hydrolysis and decarboxylation. rsc.org

For the synthesis of this compound, a potential pathway could involve the α-alkylation of an ester enolate. researchgate.netorganic-chemistry.org However, the introduction of two bulky groups at the α-position is often inefficient due to steric hindrance.

Table 1: Key Considerations for Carbonyl Alkylation

| Factor | Description |

| Base | A strong, non-nucleophilic base (e.g., LDA) is crucial for complete enolate formation. |

| Substrate | Malonic esters or related compounds are often used for controlled dialkylation. |

| Alkylating Agent | Reactive alkyl halides are required for the SN2 reaction. |

| Steric Hindrance | A major challenge in forming α-quaternary centers, often leading to lower yields. |

Oxidative Cleavage Strategies for Precursors to this compound

Oxidative cleavage is a powerful method for the synthesis of carboxylic acids from various precursors like alkenes, alkynes, or alcohols. masterorganicchemistry.com This strategy involves the cleavage of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.comnih.gov For instance, the oxidation of a primary alcohol can yield a carboxylic acid. nih.govorganic-chemistry.orglibretexts.org A plausible precursor for this compound could be a highly branched alcohol that, upon oxidative cleavage, yields the target molecule.

A specific example of a related synthesis is the preparation of 2,2,4-trimethylpentanoic acid from 2,4-Dimethyl-3-pentanol using formic acid and sulfuric acid, followed by workup. prepchem.com This demonstrates the feasibility of using rearrangement and oxidation of a branched alcohol to form a sterically hindered carboxylic acid.

Carboxylation Reactions for Constructing Quaternary Carbon Centers

Carboxylation reactions, which involve the introduction of a carboxyl group, are among the most direct methods for synthesizing carboxylic acids.

The carboxylation of Grignard reagents with carbon dioxide is a classic and reliable method for preparing carboxylic acids. quizlet.comlibretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂. quizlet.com The resulting magnesium carboxylate is then protonated in an acidic workup to yield the carboxylic acid. libretexts.orgmasterorganicchemistry.com

To synthesize this compound via this method, the corresponding Grignard reagent, 1,1-dimethyl-2-isopropylbutylmagnesium halide, would be required. The formation of such a sterically hindered Grignard reagent could be challenging. It is important to note that Grignard reagents are strong bases and will react with acidic protons, so functional group compatibility is a key consideration. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Steps in Grignard Carboxylation

| Step | Description |

| 1. Grignard Formation | Reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. |

| 2. Carboxylation | Addition of the Grignard reagent to solid or gaseous carbon dioxide. |

| 3. Protonation | Acidic workup to protonate the carboxylate salt and yield the carboxylic acid. |

Transition metal-catalyzed hydrocarboxylation of alkenes offers a modern and atom-economical approach to carboxylic acids. researchgate.net This method involves the addition of a hydrogen atom and a carboxyl group across a double bond. Recent advancements have demonstrated the hydrocarboxylation of sterically hindered alkenes. nih.govorganic-chemistry.org

Nickel-catalyzed hydrocarboxylation of unactivated alkenes has been shown to produce branched carboxylic acids. acs.org Furthermore, palladium-catalyzed hydrocarboxylation of olefins with formic acid as a CO surrogate provides a pathway to various carboxylic acids with high regioselectivity. organic-chemistry.org The synthesis of α-quaternary carboxylic acids has been achieved through the copper-catalyzed hydrocarboxylation of allenes. nih.govresearchgate.net Photocatalytic methods using formate (B1220265) salts have also emerged as a mild and efficient way to achieve hydrocarboxylation of unactivated alkenes. nih.govorganic-chemistry.org These transition metal-catalyzed methods, including those using cobalt, iron, and rhodium, represent a promising frontier for the synthesis of complex carboxylic acids from simple alkene precursors. researchgate.netmdpi.comnih.gov

Transformations of Carboxylic Acid Derivatives for Accessing the this compound Core

The synthesis of the this compound core can be efficiently achieved by leveraging the reactivity of its corresponding carboxylic acid derivatives. These methods provide reliable pathways to the final acid structure through robust and well-established chemical reactions.

Amide Hydrolysis and Ester Saponification Approaches

Hydrolysis of amides and saponification of esters are fundamental and widely used methods for the preparation of carboxylic acids. These transformations serve as the final step in a multi-step synthesis, deprotecting the carboxyl group to yield the target acid.

Amide Hydrolysis: This approach involves the conversion of an amide precursor, such as N,N-dimethyl-2,4-dimethyl-2-isopropylpentanamide, to the corresponding carboxylic acid. The reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, for instance, involves heating the amide with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. Modern methods have also explored milder conditions, including nickel-catalyzed processes that proceed through an intermediate silyl (B83357) ester, to avoid harsh conditions that might affect sensitive functional groups elsewhere in a molecule. organic-chemistry.org

Ester Saponification: Saponification is the hydrolysis of an ester under basic conditions. For the synthesis of this compound, a suitable precursor like ethyl 2,4-dimethyl-2-isopropylpentanoate would be treated with a base such as potassium hydroxide in an alcoholic solvent. operachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of an alcohol and a carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. operachem.com High yields are typically achieved with this method, making it a preferred route in many synthetic schemes. operachem.com

Table 1: Comparison of Hydrolysis and Saponification Conditions

| Method | Precursor Example | Reagents | Typical Conditions | Advantage |

|---|---|---|---|---|

| Amide Hydrolysis | N,N-dimethyl-2,4-dimethyl-2-isopropylpentanamide | NaOH (aq) or H₂SO₄ (aq) | Reflux | Robust for stable molecules |

| Ester Saponification | Ethyl 2,4-dimethyl-2-isopropylpentanoate | KOH in MeOH/H₂O | Reflux, 4 hours | Generally high yielding, common |

Aldol-Type Condensations and Subsequent Derivatizations

Aldol-type condensations are powerful carbon-carbon bond-forming reactions that can be strategically employed to construct the backbone of this compound. This approach involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then be further derivatized. masterorganicchemistry.com

A potential retrosynthetic analysis for the target acid could involve a key aldol (B89426) condensation step. For instance, the reaction between the enolate of 3-methyl-2-butanone (B44728) and 2,2-dimethylpropanal could form a β-hydroxy ketone intermediate. Subsequent oxidation of the secondary alcohol to a ketone, followed by a Baeyer-Villiger oxidation and hydrolysis, or alternatively, dehydration of the aldol adduct followed by oxidative cleavage of the resulting alkene, could lead to the desired carboxylic acid framework. The propensity for the initial aldol adduct to dehydrate is influenced by reaction conditions and the stability of the resulting α,β-unsaturated system. thieme-connect.de

The sequence of reactions would be:

Aldol Addition: Formation of a β-hydroxy ketone from an appropriate enolate and aldehyde/ketone. masterorganicchemistry.com

Dehydration (Condensation): Elimination of water, often promoted by heat, to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Oxidative Cleavage: The double bond of the unsaturated intermediate is cleaved using strong oxidizing agents (e.g., ozonolysis or permanganate) to yield the carboxylic acid.

This multi-step approach allows for the methodical assembly of the sterically congested carbon skeleton characteristic of the target molecule.

Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound

The C4 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Asymmetric synthesis strategies are therefore crucial for accessing the molecule in an enantiomerically pure form, which is often a requirement for biologically active compounds.

Chiral Auxiliary-Based Approaches for Stereocontrol at C2 and C4

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to a suitable carboxylic acid precursor to form a chiral amide. wikipedia.orgnih.gov The α-proton of this amide can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation, setting the stereochemistry at the C4 position. Subsequent removal of the auxiliary via hydrolysis provides the desired enantiomerically enriched carboxylic acid. wikipedia.org

Table 2: Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) | Removal Condition |

|---|---|---|---|

| Evans Oxazolidinone | Enolate Alkylation | >95% | LiOH / H₂O₂ |

| Pseudoephedrine | Enolate Alkylation | >90% | Acidic or Basic Hydrolysis |

| Camphorsultam | Enolate Alkylation | >98% | LiOH / H₂O₂ |

Chiral Catalyst-Mediated Enantioselective Transformations

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis compared to the stoichiometric use of chiral auxiliaries. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Catalytic asymmetric protonation (CAP) is a powerful method for establishing a stereocenter adjacent to a carbonyl group. nih.gov This strategy involves the generation of a prochiral enolate which is then protonated by a proton source in the presence of a chiral catalyst. The catalyst creates a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the product.

In a hypothetical synthesis of enantiomerically enriched this compound, a suitable precursor ester with a double bond at the C4-C5 position could be deprotonated to form a prochiral enolate. The addition of a proton source in the presence of a chiral catalyst system, such as a palladium complex with a chiral ligand, would then stereoselectively protonate the enolate at the C4 position. nih.gov The efficiency and enantioselectivity of this process depend heavily on the choice of catalyst, proton source, and reaction conditions.

Table 3: Hypothetical Catalytic Asymmetric Protonation Systems

| Catalyst System (Metal + Ligand) | Proton Source | Expected Enantiomeric Excess (e.e.) |

|---|---|---|

| Pd(OAc)₂ + (R)-BINAP | Acetic Acid | 80-95% |

| Ru(OAc)₂ + Chiral Diamine | 2,6-Lutidinium Chloride | 75-90% |

Transition Metal-Catalyzed Asymmetric Conjugate Additions

Transition metal-catalyzed asymmetric conjugate addition reactions are a cornerstone for the enantioselective formation of carbon-carbon bonds. For the synthesis of structures like this compound, these methods are pivotal in establishing the chiral center at the C4 position. Catalytic systems based on copper and rhodium have demonstrated significant efficacy in this area.

Rhodium-catalyzed additions of organoboron reagents to α,β-unsaturated carbonyl compounds or nitroalkenes have been extensively studied. nih.govnih.gov Chiral diphosphine ligands, such as BINAP, are commonly employed to induce asymmetry. The reaction involves the addition of an organoboronic acid or its derivative to a suitable Michael acceptor, with the stereochemical outcome dictated by the chiral ligand complexed to the rhodium center. For instance, the addition of an isopropylboronic acid derivative to a γ-methyl-α,β-unsaturated ester, a precursor to the target molecule, could be envisioned.

Copper-catalyzed systems, often employing chiral phosphoramidite (B1245037) or ferrocenyl ligands, represent another powerful approach. organic-chemistry.orgacs.orgrsc.org These catalysts are particularly effective for the conjugate addition of organozinc or Grignard reagents to α,β-unsaturated esters or thioesters. The high enantioselectivities achieved in these reactions make them attractive for constructing complex chiral molecules. The 1,4-addition of an isopropyl nucleophile to an appropriately substituted Michael acceptor would be a key step in a synthetic sequence towards this compound.

| Catalyst System | Michael Acceptor | Nucleophile | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh/(S)-BINAP | Cyclic Enone | Arylboronic Acid | Up to 99% |

| CuBr·SMe₂/Josiphos Ligand | α,β-Unsaturated Thioester | Alkyl Magnesium Bromide | Up to 96% |

| Cu/Phosphoramidite Ligand | Acyclic Enone | Arylboron Reagent | Up to 94% |

Organocatalytic Asymmetric Syntheses of Branched Carboxylic Acids

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and unique reactivity patterns. For the synthesis of highly substituted carboxylic acids, aminocatalysis and chiral Brønsted acid catalysis are particularly relevant.

Aminocatalysis, utilizing chiral secondary amines like proline derivatives, proceeds through the formation of enamine or dienamine intermediates. This strategy can be applied to the asymmetric Michael addition of aldehydes or ketones to nitroolefins or other Michael acceptors. mdpi.com For a molecule like this compound, a vinylogous Michael addition approach could be employed, where a γ-substituted α,β-unsaturated aldehyde reacts with a nucleophile to establish the stereocenter at the γ-position. rsc.org The steric hindrance at the α-position can be introduced in a subsequent step.

Chiral phosphoric acids (CPAs) are versatile Brønsted acid catalysts that can activate a wide range of substrates through hydrogen bonding. wikipedia.orgsigmaaldrich.comrsc.orgthieme-connect.com They have been successfully used in asymmetric additions to imines and in Friedel-Crafts reactions. In the context of branched carboxylic acid synthesis, CPAs could catalyze the asymmetric addition of a nucleophile to an α,β-unsaturated carboxylic acid derivative, where the CPA activates the substrate by protonating the carbonyl group, facilitating a stereocontrolled nucleophilic attack.

| Catalyst | Reaction Type | Substrates | Stereoselectivity |

|---|---|---|---|

| Chiral Primary Amine-Thiourea | Michael Addition | Aldehyde and Nitroalkene | Up to 99% ee, 9/1 dr |

| Cinchona Alkaloid Derivative | Aza-Michael Addition | α,β-Unsaturated Ketone and Phthalimide | 95-99% ee |

| Chiral Phosphoric Acid | Reductive Amination | Imine and Hantzsch Ester | High ee |

Biocatalytic Routes Utilizing Enzymes for Stereoselective Formation

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, ene-reductases and lipases are particularly promising enzyme classes.

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govtandfonline.comacs.orgnih.gov This enzymatic reaction is ideal for establishing the chiral center at the C4 position of the target molecule. An α,β-unsaturated carboxylic acid derivative with the desired substitution pattern at the C2 and C4 positions could be used as a substrate. The ene-reductase would then stereoselectively reduce the double bond to afford the (S) or (R) configuration at C4, depending on the specific enzyme used.

Lipases are another versatile class of enzymes in organic synthesis. nih.govmdpi.comnih.gov While their natural function is the hydrolysis of esters, they can be used in non-aqueous media to catalyze esterification and transesterification reactions. This capability can be harnessed for the kinetic resolution of racemic carboxylic acids or alcohols. A racemic mixture of this compound could be resolved by lipase-catalyzed esterification with an alcohol, where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopure acid.

| Enzyme Class | Reaction Type | Application | Potential Outcome |

|---|---|---|---|

| Ene-reductase (OYE family) | Asymmetric Reduction | Reduction of a C=C bond in a precursor | High enantioselectivity at the γ-carbon |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | Esterification of a racemic mixture of the acid | Separation of enantiomers |

| Ketoreductase | Asymmetric Reduction | Reduction of a keto group in a precursor | Creation of a chiral alcohol intermediate |

Dynamic Kinetic Resolution and Deracemization Techniques for Stereoisomeric Enrichment

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields up to 100%. For the synthesis of enantiopure α-branched carboxylic acids, DKR is a highly attractive method.

This technique typically involves a dual catalytic system: one catalyst for the racemization of the starting material and another for the stereoselective reaction. For α-substituted carboxylic acids, a metal catalyst can be used for racemization, while an enzyme, often a lipase, performs the kinetic resolution via esterification. rsc.org The successful application of DKR requires careful optimization of the reaction conditions to ensure that the rate of racemization is faster than or comparable to the rate of the resolution step.

Crystallization-induced dynamic resolution (CIDR) is another effective technique where the racemization of a substrate in solution is coupled with the crystallization of one of its diastereomeric salts formed with a chiral resolving agent. acs.orgnih.gov This process can lead to high yields and excellent enantiomeric excess of the desired stereoisomer.

| Technique | Substrate | Catalyst System | Outcome |

|---|---|---|---|

| Tandem Metal-Enzyme DKR | β-Hydroxy Esters | Metal Catalyst (racemization) + Lipase (resolution) | High yield and ee |

| Crystallization-Induced Dynamic Resolution (CIDR) | α-Bromo Carboxylic Acid | Chiral Amine (resolving agent) + Racemization Catalyst | 90% yield, 88% ee |

| Organocatalytic DKR | Azlactones | Chiral Bifunctional Thiourea Catalyst | Enantiomerically enriched α-amino acid derivatives |

Stereochemical Control and Diastereoselective Synthesis of this compound

The synthesis of this compound requires control over two stereocenters, the quaternary carbon at C2 and the tertiary carbon at C4. Achieving high diastereoselectivity is therefore a critical aspect of its synthesis. The relative stereochemistry between these two centers can be controlled through various diastereoselective reactions.

One strategy involves a Michael addition reaction where a chiral enolate or its equivalent, containing the pre-formed α-quaternary center, is added to a Michael acceptor. The stereochemical outcome of this addition would be influenced by the existing stereocenter and the reaction conditions, potentially leading to a high diastereomeric ratio. For example, the addition of a chiral iminolactone to a nitroalkene has been shown to proceed with excellent diastereoselectivity. nih.gov

Another approach is to establish the γ-chiral center first, for instance, through an asymmetric conjugate addition as described earlier. The resulting chiral intermediate can then be subjected to a diastereoselective α-alkylation to introduce the quaternary center. The directing effect of the existing chiral center at the γ-position can guide the incoming electrophile to a specific face of the enolate, thereby controlling the stereochemistry at the α-position. The choice of reaction conditions, such as the base and solvent, is crucial for maximizing the diastereoselectivity of this step. Furthermore, tandem reaction sequences, such as Michael-Mannich reactions, can be employed to construct multiple stereocenters in a single operation with high stereocontrol. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Research of 2,4 Dimethyl 2 Isopropylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,4-dimethyl-2-isopropylpentanoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is employed for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

Due to the absence of experimentally published spectra for this compound, the following chemical shifts are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The numbering convention used for the assignments is illustrated in the structure below:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | COOH | 10.0 - 12.0 | 180 - 185 | s |

| 2 | C | - | ~50 | s |

| 3 | CH | ~1.8 - 2.2 | ~35 | m |

| 4 | CH | ~1.5 - 1.9 | ~30 | m |

| 5, 6 | CH₃ | ~1.2 | ~25 | s |

| 7, 8 | CH₃ | ~0.9 | ~17 | d |

| - | CH₂ | ~1.4 - 1.7 | ~45 | m |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

To confirm the predicted structure and establish the connectivity of the carbon skeleton, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY correlations would be expected between the methine proton of the isopropyl group (H-3) and its methyl protons (H-7, H-8). Correlations would also be anticipated between the methylene (B1212753) protons and the methine proton at C-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in the data table above. For instance, the signals in the ¹H NMR spectrum around 0.9 ppm would correlate with the carbon signals around 17 ppm in the ¹³C NMR spectrum, confirming them as the isopropyl methyl groups.

Correlations from the methyl protons at C-5 and C-6 to the quaternary carbon C-2 and the methine carbon C-4.

Correlations from the isopropyl methine proton (H-3) and methyl protons (H-7, H-8) to the quaternary carbon C-2.

Correlations from various protons to the carbonyl carbon (C-1), confirming the carboxylic acid moiety.

Since this compound possesses a chiral center at the C-2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

In the presence of a chiral auxiliary, the enantiomers of this compound are converted into diastereomeric complexes or derivatives. These diastereomers have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these distinct signals can then be used to quantify the enantiomeric excess. For carboxylic acids, common chiral solvating agents include quinine, (R)- or (S)-1-phenylethylamine, and various chiral alcohols. rsc.orgnih.gov The choice of CSA and solvent can significantly impact the resolution of the enantiomeric signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. For a molecular formula of C₁₀H₂₀O₂, the calculated monoisotopic mass is 172.14633 u. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for carboxylic acids in mass spectrometry include α-cleavage and McLafferty rearrangement. pitt.edujove.comlibretexts.org

Predicted Fragmentation Pattern for this compound:

α-Cleavage: Cleavage of the bond between C-2 and the isopropyl group would be a favorable fragmentation pathway due to the formation of a stable tertiary carbocation. This would result in the loss of an isopropyl radical (43 u) and the detection of an ion at m/z 129.

Loss of the Carboxyl Group: Fragmentation involving the loss of the entire carboxyl group (COOH, 45 u) is also a common pathway for carboxylic acids, which would lead to a fragment ion at m/z 127. libretexts.org

McLafferty Rearrangement: While less likely in this specific structure due to the quaternary α-carbon, a McLafferty-type rearrangement involving the γ-hydrogens on the C-4 methyl groups could theoretically occur, though other fragmentation pathways would likely dominate.

Interactive Data Table: Predicted Major HRMS Fragments

| m/z (Predicted) | Possible Fragment Formula | Fragmentation Pathway |

| 172.1463 | [C₁₀H₂₀O₂]⁺ | Molecular Ion |

| 129.1017 | [C₇H₁₃O₂]⁺ | α-cleavage (loss of C₃H₇) |

| 127.1487 | [C₉H₁₉]⁺ | Loss of COOH |

| 73.0289 | [C₃H₅O₂]⁺ | Cleavage at C2-C3 bond |

| 43.0548 | [C₃H₇]⁺ | Isopropyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. openstax.orgorgchemboulder.comlibretexts.orgspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. orgchemboulder.com

C-H Stretch: Sharp to medium absorptions are expected between 3000 and 2850 cm⁻¹ corresponding to the stretching vibrations of the methyl, methylene, and methine C-H bonds.

C=O Stretch: A strong, sharp absorption band between 1720 and 1700 cm⁻¹ is characteristic of the carbonyl stretch of a saturated, dimerized carboxylic acid. openstax.orglibretexts.org

C-O Stretch and O-H Bend: The region between 1450 and 1200 cm⁻¹ will likely contain a complex pattern of bands arising from C-O stretching and O-H bending vibrations.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For carboxylic acids, the C=O stretch is also a prominent feature in the Raman spectrum, typically appearing in a similar region as in the IR spectrum. rsc.orgresearchgate.netias.ac.in The symmetric C-C stretching vibrations of the alkyl backbone are often strong in the Raman spectrum and can provide information about the carbon skeleton. The region below 1500 cm⁻¹ in both IR and Raman spectra represents the "fingerprint region," containing a complex pattern of vibrations that is unique to the molecule's specific structure.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3300-2500 | Weak/Not Observed | Broad, Strong (IR) |

| C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong |

| C=O Stretch | 1720-1700 | 1720-1700 | Strong |

| O-H Bend | ~1420 | Weak | Medium |

| C-O Stretch | ~1250 | Weak | Medium |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. nih.govmsu.eduacs.orgnih.gov

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. The carboxylic acid chromophore itself has a weak n→π* transition around 200-220 nm, which can give rise to a CD signal known as a Cotton effect. The sign of this Cotton effect can sometimes be correlated with the absolute configuration at the α-carbon. libretexts.org However, for more reliable assignments, the carboxylic acid is often derivatized with a chromophoric reagent to introduce a stronger CD signal in a more accessible spectral region. msu.edu

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. scispace.comkud.ac.inwikipedia.orgamrita.edu An ORD spectrum will show a plain curve if measured far from an absorption band, but will exhibit a Cotton effect (a peak and a trough) in the vicinity of a chromophore's absorption. The shape and sign of the Cotton effect in the ORD spectrum are related to the absolute stereochemistry of the molecule.

The application of empirical rules, such as the Octant Rule for ketones, is not directly applicable to carboxylic acids. Therefore, the determination of the absolute configuration of this compound using CD or ORD would likely involve comparison with structurally related compounds of known absolute configuration or through derivatization to create a system with a more predictable chiroptical response.

Computational Chemistry and Theoretical Studies on 2,4 Dimethyl 2 Isopropylpentanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

No specific studies detailing the quantum chemical calculations for the conformational analysis or electronic structure of 2,4-dimethyl-2-isopropylpentanoic acid are available.

A theoretical investigation of this molecule would typically begin with a conformational search using methods like molecular mechanics or, more accurately, quantum chemical methods such as Density Functional Theory (DFT). Due to the steric hindrance caused by the isopropyl and methyl groups at the C2 and C4 positions, the molecule is expected to have a complex potential energy surface with several local minima. The goal would be to identify the global minimum energy conformation and other low-energy conformers that might be populated at room temperature. For each stable conformer, electronic properties would be calculated.

Illustrative Data Table of Expected Properties:

If such a study were conducted, a data table summarizing key findings would be expected, similar to the hypothetical example below.

Hypothetical Calculated Properties for the Most Stable Conformer of this compound

| Property | Expected Data | Computational Method |

|---|---|---|

| Relative Energy | 0.0 kcal/mol | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | ~1-2 D | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy | Calculated Value (eV) | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Calculated Value (eV) | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Calculated Value (eV) | DFT (e.g., B3LYP/6-31G*) |

These calculations would provide insights into the molecule's stability, polarity, and reactivity.

Mechanistic Investigations of Synthetic Pathways via Computational Modeling

There are no published computational studies that investigate the mechanistic pathways for the synthesis of this compound.

Such a study would likely focus on common synthetic routes to α,α-disubstituted carboxylic acids. Computational modeling could be used to explore the reaction energy profiles, identify transition states, and calculate activation energies for key steps. For instance, the alkylation of an enolate is a common method to create the quaternary carbon center at the C2 position. Theoretical calculations could elucidate the factors controlling the efficiency and selectivity of this alkylation step, providing a deeper understanding of the reaction mechanism than what can be obtained from experimental work alone.

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

No specific theoretical predictions or validations of spectroscopic data for this compound have been found in the literature.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound. For this compound, theoretical calculations, typically using DFT, could predict:

¹H and ¹³C NMR Spectra: Chemical shifts and coupling constants could be calculated and compared to experimental data to aid in the assignment of all signals.

Infrared (IR) Spectrum: Vibrational frequencies could be calculated to help assign the peaks in an experimental IR spectrum, such as the characteristic C=O and O-H stretching frequencies of the carboxylic acid group.

Illustrative Data Table of Predicted Spectroscopic Data:

A comparative table is the standard way to present such findings.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~180-185 ppm | Not Available |

| ¹H NMR (COOH) | ~10-12 ppm | Not Available |

| IR Frequency (C=O stretch) | ~1700-1720 cm⁻¹ | Not Available |

Computational Studies on Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Rationalization

There are no computational studies in the literature that address the stereochemical outcomes in the synthesis of this compound.

Since this compound has two stereocenters (C2 and C4), it can exist as four stereoisomers. A computational study in this area would focus on rationalizing the diastereoselectivity or enantioselectivity of a given synthetic route. By calculating the energies of the transition states leading to the different stereoisomers, researchers could predict which isomer would be the major product. These studies are crucial for designing synthetic routes that produce a single, desired stereoisomer, which is often a requirement in pharmaceutical chemistry.

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Branched Aliphatic Compounds

Aliphatic compounds, which can be saturated or unsaturated, form the carbon backbones of countless organic molecules. wikipedia.org The structure of 2,4-Dimethyl-2-isopropylpentanoic acid makes it a logical starting point for the synthesis of other highly substituted aliphatic structures. Through standard organic transformations, the carboxylic acid group can be converted into a variety of other functionalities.

For instance, reduction of the carboxylic acid would yield the corresponding primary alcohol, 2,4-Dimethyl-2-isopropylpentan-1-ol. This alcohol could then serve as a precursor for halides, ethers, and other derivatives. Furthermore, decarboxylation reactions, potentially via photoredox catalysis, could remove the carboxyl group to generate a highly branched alkane, 2,4-dimethyl-3-isopropylpentane, providing a pathway to hydrocarbon frameworks with significant steric bulk. nih.gov

Derivatization Chemistry of the Carboxyl Group for Further Synthetic Transformations

The carboxyl group is one of the most versatile functional groups in organic chemistry, readily undergoing numerous transformations. libretexts.org However, the steric hindrance around the carboxyl moiety in this compound presents significant challenges to standard derivatization procedures, often requiring specialized reagents and conditions. rsc.orgchimia.ch

Common derivatization reactions include:

Esterification: The formation of esters from sterically hindered acids often fails under standard Fischer esterification conditions (acid catalyst and alcohol). More potent alkylating agents, such as dimethylformamide dialkylacetals (e.g., DMF-DMA), or the use of reagents like pentafluorobenzyl bromide (PFB-Br) may be necessary to achieve conversion. researchgate.net

Amide Bond Formation: Coupling this hindered acid with amines to form amides is particularly challenging. Standard coupling reagents may be ineffective. A more successful approach involves the in-situ formation of an acyl fluoride (B91410) from the carboxylic acid, which is less sterically demanding than other activated intermediates and more readily undergoes nucleophilic attack by an amine. rsc.orgchimia.ch

Acid Chloride Formation: Conversion to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride can also be sluggish due to the steric hindrance. This transformation is a key step, as the resulting acyl chloride is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives.

The table below summarizes potential derivatization reactions for sterically hindered carboxylic acids.

| Derivative Type | General Reaction | Reagent(s) | Key Challenge/Consideration |

| Methyl Ester | Esterification | Diazomethane, DMF-DMA | Standard acid-catalyzed esterification is often ineffective due to steric hindrance. researchgate.net |

| Pentafluorobenzyl Ester | Esterification | Pentafluorobenzyl bromide (PFB-Br) | Useful for creating derivatives for analysis by gas chromatography with electron capture detection. |

| Amide | Amidation | Amine + Coupling Reagents | Standard peptide coupling reagents may fail; conversion to acyl fluoride intermediate is often more effective. rsc.org |

| Acyl Chloride | Halogenation | Thionyl Chloride, Oxalyl Chloride | Reaction rates can be slow due to steric hindrance around the carboxyl group. |

| Primary Alcohol | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent required to convert the carboxylate to the alcohol. |

Application in the Synthesis of Chiral Scaffolds and Ligands

In asymmetric catalysis, the design of chiral ligands is crucial for achieving high enantioselectivity. oup.comnih.gov Steric bulk is a critical design element in many "privileged" chiral ligands, where large groups are positioned to create a specific chiral environment around a metal center, thereby directing the approach of a substrate. researchgate.net

While this compound is itself an achiral molecule, it can be used as a bulky, non-chiral component in the synthesis of larger, more complex chiral ligands. For example, it could be attached to a chiral backbone to form a ligand where its steric profile influences the catalytic pocket. Chiral carboxylic acids are known to act as effective ligands in a variety of metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net If a synthetic route to enantiomerically pure forms of a related chiral acid were developed, it could serve directly as a chiral ligand or as a precursor to one. The synthesis of such chiral acids often relies on asymmetric hydrogenation or alkylation methods. researchgate.net

Future Research Directions and Emerging Methodologies for 2,4 Dimethyl 2 Isopropylpentanoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways. For complex molecules like 2,4-dimethyl-2-isopropylpentanoic acid, future research will prioritize the reduction of waste and the improvement of resource efficiency.

A primary focus is the development of direct amidation processes that avoid poor atom economy. nih.gov Traditional methods for forming amide bonds from carboxylic acids often rely on stoichiometric coupling reagents, which generate significant waste. squarespace.com Future routes will likely leverage catalytic methods that circumvent the need for these reagents, proceeding directly from the carboxylic acid and an amine. squarespace.com One promising, atom-economical approach involves the in-situ activation of carboxylic acids with simple, low-molecular-weight molecules like acetylenes, catalyzed by transition metals such as ruthenium. nih.govnih.gov This strategy generates volatile byproducts, simplifying purification and minimizing waste. nih.gov The ACS Green Chemistry Institute (GCI) Roundtable has identified "amide bond formation avoiding poor atom economy" as a critical target for sustainable synthetic development, underscoring the importance of this research direction. nih.govnih.gov

The table below outlines a comparison between traditional and emerging sustainable synthetic principles applicable to the synthesis and derivatization of sterically hindered acids.

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Yield

The construction of the all-carbon quaternary stereocenter at the C2 position of this compound is a formidable synthetic challenge. escholarship.orgacs.org Future research will heavily focus on the discovery of novel catalytic systems capable of forming such sterically congested centers with high efficiency and stereocontrol.

Significant progress has been made in the catalytic enantioselective synthesis of quaternary carbons over the past decade. escholarship.orgnih.gov Strategies that are ripe for further exploration in the context of synthesizing analogs of this compound include:

Organocatalysis : The use of small organic molecules to catalyze reactions, such as iminium-ion-activated Diels-Alder reactions, has proven effective for creating quaternary centers. nih.gov

Transition Metal Catalysis : Copper-catalyzed additions of organometallic nucleophiles to prochiral substrates are powerful methods for forming quaternary stereocenters. nih.gov Similarly, iron-catalyzed Diels-Alder reactions have been used in the total synthesis of natural products containing these motifs. nih.gov

Allylboration Reactions : The catalytic asymmetric allylboration of ketones can create adjacent quaternary stereocenters in a single step with high selectivity, a methodology that could be adapted for the synthesis of complex acids. acs.org

A major challenge in creating highly substituted carbon centers is the steric hindrance in the transition state, which can impede the reaction. nih.gov Future catalyst design will focus on creating systems with precisely tailored chiral pockets that can accommodate sterically demanding substrates while effectively controlling the stereochemical outcome. The development of catalysts that can construct vicinal quaternary stereocenters remains a frontier in asymmetric catalysis, offering pathways to even more complex molecular architectures. nih.govrsc.org

Development of Advanced Analytical Techniques for In-Situ Monitoring of Complex Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of complex molecules. Advanced analytical techniques that allow for the real-time, in-situ monitoring of chemical reactions provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters. mt.comspectroscopyonline.com

For the synthesis of this compound, which likely involves sterically hindered intermediates, in-situ spectroscopy is particularly valuable. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and key intermediates as the reaction progresses. mt.com This real-time data allows chemists to make immediate adjustments to reaction conditions to optimize for yield and purity. mt.com For instance, ReactIR analysis has been used to monitor the in-situ generation of highly reactive acyl imidazolium (B1220033) ions during challenging amide bond formations involving hindered acids. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are also powerful tools for mechanistic studies. uvic.ca Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS), for example, can monitor catalytic intermediates in real-time, helping to elucidate complex catalytic cycles. uvic.ca The combination of these techniques provides a comprehensive picture of a chemical transformation, from the initial mixing of reagents to the formation of the final product. uvic.caresearcher.life As synthetic methods become more complex, the integration of these advanced monitoring tools will be essential for rapid process development and robust scale-up. mt.com

The table below summarizes key in-situ analytical techniques and their potential applications in studying the synthesis of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.